

# Comprehensive Technical Guide: Methyl 7-methyl-4-oxooctanoate[1][2]

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## Compound of Interest

Compound Name: Methyl 7-methyl-4-oxooctanoate

CAS No.: 53663-32-4

Cat. No.: B1615037

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## Executive Summary & Molecular Identity

**Methyl 7-methyl-4-oxooctanoate** (CAS: 53663-32-4) is a specialized

-keto ester intermediate primarily utilized in the synthesis of branched-chain fatty acid analogs, fragrance compounds (e.g., dihydrojasmonone derivatives), and heterocyclic building blocks.[1][2][3]

While often queried for its molecular weight—a critical parameter for stoichiometry in multi-step synthesis—its true technical value lies in its production method. The synthesis of this molecule serves as a quintessential case study in chemoselective alkylation, demonstrating the utility of organocadmium reagents to differentiate between acid chlorides and esters.

## Physicochemical Profile[1][5][6][7][8][9]

Parameter	Value	Technical Note
Molecular Weight	186.25 g/mol	Average mass for stoichiometric calculations.
Monoisotopic Mass	186.1256 Da	Critical for HRMS identification (calc. 187.1334).
Molecular Formula		Degree of Unsaturation: 2 (1 Carbonyl, 1 Ester).
CAS Number	53663-32-4	
Physical State	Colorless to pale yellow oil	
Boiling Point	~125–130 °C (at 12 mmHg)	Estimated based on homologous keto-esters.
Solubility	Soluble in organic solvents	, Benzene; Insoluble in water.

## Synthetic Architecture: The Organocadmium Route

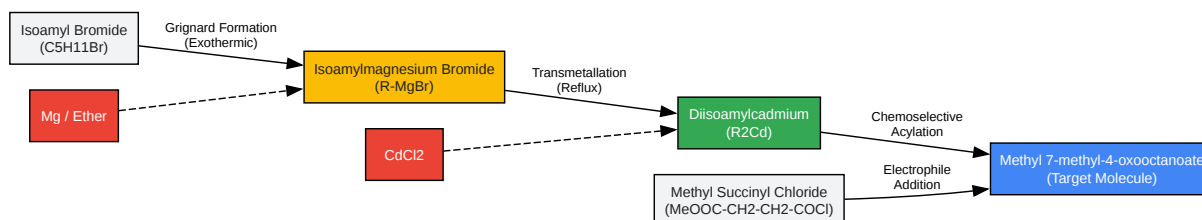
The synthesis of **Methyl 7-methyl-4-oxooctanoate** is a classic problem in organic chemistry: How do you alkylate an acid chloride in the presence of a remote ester group?

Using a standard Grignard reagent (

) would result in catastrophic over-alkylation, attacking both the acid chloride and the methyl ester to form tertiary alcohols. To circumvent this, the Organocadmium pathway is employed. Organocadmium reagents (

) are less nucleophilic than Grignards; they are reactive enough to acylate an acid chloride but inert toward esters and ketones under controlled conditions.

## Reaction Pathway Visualization



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Figure 1: The chemoselective synthesis pathway utilizing transmetallation from Magnesium to Cadmium to preserve the ester functionality.[4]

## Detailed Experimental Protocol

Safety Warning: Cadmium compounds are highly toxic and carcinogenic. All operations must be performed in a high-efficiency fume hood with appropriate PPE.

### Step 1: Preparation of Diisoamylcadmium

- Grignard Formation: React Isoamyl bromide (1-bromo-3-methylbutane) with Magnesium turnings in anhydrous diethyl ether.
  - Mechanism:[5] Oxidative addition of Mg into the C-Br bond.
  - QC Check: The disappearance of Mg metal and maintenance of spontaneous reflux indicates success.
- Transmetallation: Cool the Grignard solution (ice bath) and add anhydrous Cadmium Chloride (  
) in portions.
  - Reaction:

- Observation: The solution typically turns viscous and gray/dark. Replace ether with anhydrous benzene (or toluene) and distill off ether to raise the reaction temperature if necessary (classic protocol uses benzene reflux).

## Step 2: Acylation

- Addition: To the refluxing solution of diisoamylcadmium, add  
  
-carbomethoxypropionyl chloride (Methyl succinyl chloride) dropwise.
  - Stoichiometry: Use a slight excess of the cadmium reagent (0.6-0.7 eq of  
  
per 1 eq of acid chloride) to ensure complete consumption of the acid chloride.
- Quenching: Hydrolyze the mixture with dilute sulfuric acid and ice.
- Workup: Separate the organic layer, wash with water and sodium bicarbonate (to remove unreacted acid), dry over  
  
, and distill under reduced pressure.

## Analytical Characterization

To validate the identity of **Methyl 7-methyl-4-oxooctanoate**, researchers should look for specific spectral signatures that confirm the integrity of the ester, the ketone, and the branched chain.

## Nuclear Magnetic Resonance ( -NMR)

The molecule has a distinct "fingerprint" due to its symmetry-breaking functional groups.

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
3.67	Singlet (s)	3H		Methyl ester (characteristic methoxy).
2.70	Triplet (t)	2H		Methylene to ketone (chain side).
2.60	Triplet (t)	2H		Methylene to ketone (ester side).
2.55	Triplet (t)	2H		Methylene to ester.
1.50	Multiplet (m)	3H		Isobutyl chain region.
0.90	Doublet (d)	6H		Terminal gem-dimethyl (Isopropyl).

## Mass Spectrometry (EI-MS)

In Electron Impact (EI) ionization, look for these fragmentation ions:

- $m/z$  186: Molecular Ion ( ). Often weak.
- $m/z$  155: Loss of methoxy group ( ).
- $m/z$  115: Cleavage

to the ketone (loss of isobutyl group).

- m/z 55/57: Isobutyl fragment ions.
- m/z 74: The McLafferty Rearrangement ion characteristic of methyl esters ( ). This is a definitive confirmation of the methyl ester terminus.

## Applications & Utility

### Precursor to Heterocycles

1,4-dicarbonyl systems (like this

-keto ester) are prime substrates for the Paal-Knorr synthesis.

- Pyrroles: Reaction with primary amines yields N-substituted pyrrole-2-propanoates.
- Furans: Acid-catalyzed cyclodehydration yields substituted furans.

## Fragrance & Flavor Chemistry

The structure of **Methyl 7-methyl-4-oxooctanoate** mimics the backbone of Dihydrojasmonone and related jasmonoids.

- Mechanism:[5] Intramolecular aldol condensation (after hydrolysis of the ester) can cyclize the molecule to form cyclopentenone derivatives, which are valued for their floral and fruity olfactory profiles.

## Metabolic Probes

Branched-chain fatty acid esters are often used to probe

-oxidation pathways. The 7-methyl group blocks standard straight-chain metabolism, allowing researchers to isolate specific enzymatic steps in lipid degradation studies.

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